molecular formula C25H22F2N2O2S2 B12153340 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12153340
M. Wt: 484.6 g/mol
InChI Key: PTOKTRIHBSPPPS-UHFFFAOYSA-N
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Description

2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothieno pyrimidinone core, substituted with difluorobenzyl and ethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno Pyrimidinone Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzothieno pyrimidinone core.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable difluorobenzyl halide reacts with the core structure.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an ethoxyphenyl boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohol derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, which can be further explored for their unique properties and applications.

Scientific Research Applications

2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The presence of the difluorobenzyl and ethoxyphenyl groups enhances its binding affinity and specificity, allowing it to effectively interfere with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-[(2,6-difluorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the difluorobenzyl group, which imparts unique electronic and steric properties. These properties can enhance its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C25H22F2N2O2S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[(2,6-difluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H22F2N2O2S2/c1-2-31-16-12-10-15(11-13-16)29-24(30)22-17-6-3-4-9-21(17)33-23(22)28-25(29)32-14-18-19(26)7-5-8-20(18)27/h5,7-8,10-13H,2-4,6,9,14H2,1H3

InChI Key

PTOKTRIHBSPPPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=C(C=CC=C4F)F)SC5=C3CCCC5

Origin of Product

United States

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